2-(Dichloromethyl)-1,3-difluorobenzene
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Overview
Description
2-(Dichloromethyl)-1,3-difluorobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one dichloromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 1,3-difluorobenzene with dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl or methylene derivatives.
Scientific Research Applications
2-(Dichloromethyl)-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.
Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electron density on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dichloromethyl)-1,4-difluorobenzene
- 2-(Dichloromethyl)-1,2-difluorobenzene
- 2-(Dichloromethyl)-1,3-dichlorobenzene
Uniqueness
2-(Dichloromethyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms and the dichloromethyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and material science.
Properties
IUPAC Name |
2-(dichloromethyl)-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUESPETLDORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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